molecular formula C20H19NO6 B1591443 Fmoc-Glu-OH-15N CAS No. 287484-34-8

Fmoc-Glu-OH-15N

Cat. No.: B1591443
CAS No.: 287484-34-8
M. Wt: 370.4 g/mol
InChI Key: QEPWHIXHJNNGLU-ZKBIZJTASA-N
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Description

Fmoc-Glu-OH-15N: (N- (9-Fluorenylmethoxycarbonyl)-L-glutamic acid-15N) is a stable isotope-labeled amino acid derivative. It is widely used in peptide synthesis and various scientific research applications due to its isotopic purity and functional group.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound is synthesized through the reaction of L-glutamic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

  • Purification: The resulting product is purified using techniques like recrystallization or column chromatography to achieve the desired isotopic purity.

Industrial Production Methods:

  • Large-Scale Synthesis: Industrial production involves scaling up the chemical synthesis process, ensuring consistent quality and purity.

  • Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and overall quality of the final product.

Types of Reactions:

  • Peptide Bond Formation: this compound is commonly used in peptide synthesis, where it forms peptide bonds with other amino acids.

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Common Reagents and Conditions:

  • Fmoc-Cl: Used for the initial Fmoc protection of the amino group.

  • Piperidine: Used for deprotection of the Fmoc group.

Major Products Formed:

  • Peptides: The primary product of peptide synthesis using this compound is the desired peptide chain.

  • Deprotected Amino Acids: The deprotected form of this compound is used in subsequent peptide elongation steps.

Chemistry:

  • Peptide Synthesis: this compound is extensively used in the synthesis of peptides for research and pharmaceutical applications.

  • Isotopic Labeling: The 15N isotope is used in NMR spectroscopy to study protein structure and dynamics.

Biology:

  • Protein Studies: The labeled amino acid is used to study protein interactions and functions.

  • Metabolic Tracing: It helps in tracing metabolic pathways and understanding biochemical processes.

Medicine:

  • Drug Development: this compound is used in the development of peptide-based drugs.

  • Diagnostic Tools: It is used in the creation of diagnostic tools for various diseases.

Industry:

  • Biotechnology: The compound is used in biotechnological applications, including the production of therapeutic peptides.

  • Quality Control: It serves as a standard in quality control processes for peptide synthesis.

Mechanism:

  • Peptide Bond Formation: The carboxyl group of this compound reacts with the amino group of another amino acid, forming a peptide bond through a condensation reaction.

  • Deprotection: The Fmoc group is removed under basic conditions, allowing the amino group to react with other amino acids.

Molecular Targets and Pathways:

  • Proteins: The synthesized peptides can interact with various proteins, influencing biological processes.

  • Metabolic Pathways: The labeled amino acid can be incorporated into metabolic pathways, providing insights into biochemical processes.

Comparison with Similar Compounds

  • Fmoc-Gly-OH-15N: Another Fmoc-protected amino acid used in peptide synthesis.

  • Fmoc-Asp-OH-15N: Fmoc-protected aspartic acid, also used in peptide synthesis.

  • Fmoc-Ala-OH-15N: Fmoc-protected alanine, commonly used in peptide synthesis.

Uniqueness:

  • Isotopic Purity: Fmoc-Glu-OH-15N has a high isotopic purity of 98 atom % 15N, making it ideal for NMR studies.

  • Functional Group: The presence of the Fmoc group allows for selective deprotection and peptide bond formation.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6/c22-18(23)10-9-17(19(24)25)21-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,26)(H,22,23)(H,24,25)/t17-/m0/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPWHIXHJNNGLU-ZKBIZJTASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583964
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287484-34-8
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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